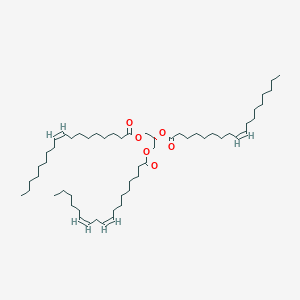

1,2-Dioleoyl-3-linoleoyl-rac-glycerol

Description

BenchChem offers high-quality 1,2-Dioleoyl-3-linoleoyl-rac-glycerol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dioleoyl-3-linoleoyl-rac-glycerol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C57H102O6 |

|---|---|

Molecular Weight |

883.4 g/mol |

IUPAC Name |

[(2S)-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25-30,54H,4-15,17-18,20-24,31-53H2,1-3H3/b19-16-,28-25-,29-26-,30-27-/t54-/m1/s1 |

InChI Key |

JTMWOTXEVWLTTO-VYOWPWJFSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

Natural Sources of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL), a specific triacylglycerol with oleic acid at the sn-1 and sn-2 positions and linoleic acid at the sn-3 position. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key processes for professionals engaged in research, scientific analysis, and drug development.

Quantitative Analysis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in Natural Sources

1,2-Dioleoyl-3-linoleoyl-rac-glycerol is a significant component of various vegetable oils, particularly olive oil, sesame oil, and pumpkin seed oil.[1][2][3] The concentration of this specific triglyceride varies depending on the cultivar, growing conditions, and processing methods of the oil.

Table 1: Concentration of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL) in Various Vegetable Oils

| Oil Source | Scientific Name | Concentration of OOL (%) | Reference |

| Olive Oil | Olea europaea | 12.00 - 13.91 | [4] |

| Sesame Oil | Sesamum indicum | 14.0 - 25.0 | [4] |

| Pumpkin Seed Oil | Cucurbita pepo | Major component (exact percentage not specified in reviewed literature) | [5][6][7][8] |

Experimental Protocols for the Analysis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

The extraction and quantification of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol from natural sources involve several established analytical techniques. The general workflow includes lipid extraction, followed by chromatographic separation and detection.

Lipid Extraction from Plant Material

A common method for extracting lipids from oilseeds involves solvent extraction.

-

Protocol:

-

Homogenize the dried plant material (e.g., seeds) to a fine powder.

-

Extract the lipids using a Soxhlet apparatus with a suitable solvent, such as n-hexane or petroleum ether, for several hours.

-

Remove the solvent from the extract under reduced pressure using a rotary evaporator to obtain the crude oil.

-

The extracted oil can be stored under nitrogen at a low temperature (-20°C) to prevent oxidation.

-

Quantification of Triacylglycerols by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of individual triacylglycerol species.

-

Instrumentation: A standard HPLC system equipped with a pump, injector, column oven, and a suitable detector (e.g., Ultraviolet (UV), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)).

-

Chromatographic Conditions (Example for Olive Oil Analysis):

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and isopropanol.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detection at 205 nm or ELSD.

-

Quantification: The concentration of OOL is determined by comparing the peak area with that of a certified reference standard.

-

Analysis by Gas Chromatography (GC)

Gas chromatography can also be employed for the analysis of triacylglycerols, often after transesterification to fatty acid methyl esters (FAMEs) to determine the overall fatty acid profile, which can infer the triglyceride composition. High-temperature GC can directly analyze intact triglycerides.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a high-temperature capillary column.

-

Sample Preparation for Intact Triglyceride Analysis: Dilute the oil sample in a suitable solvent (e.g., hexane).

-

GC Conditions (Example):

-

Column: High-temperature capillary column suitable for triglyceride analysis.

-

Carrier Gas: Helium or hydrogen.

-

Injector and Detector Temperature: Typically above 350°C.

-

Oven Temperature Program: A programmed temperature ramp to separate triglycerides based on their carbon number and degree of unsaturation.

-

Identification: Peaks are identified by comparing their retention times with those of known standards.

-

Visualizations

Experimental Workflow for Triglyceride Analysis

Caption: Workflow for the extraction and quantification of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol.

General Metabolic Pathway of Dietary Triacylglycerols

As a specific signaling pathway for 1,2-Dioleoyl-3-linoleoyl-rac-glycerol is not well-documented, the following diagram illustrates the general metabolic fate of dietary triacylglycerols.

Caption: General metabolic pathway of dietary triacylglycerols in the human body.

References

- 1. ebiohippo.com [ebiohippo.com]

- 2. 1,2-Dioleoyl-3-linoleoyl-rac-glycerol | CAS 2190-20-7 | Cayman Chemical | Biomol.com [biomol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. uspnf.com [uspnf.com]

- 5. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]

A Technical Guide to the Physical and Chemical Properties of 1,2-Dioleoyl-3-linoleoyl-glycerol (TG(18:1/18:1/18:2))

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of the triglyceride (TG) 1,2-dioleoyl-3-linoleoyl-glycerol, commonly abbreviated as TG(18:1/18:1/18:2). This mixed-acid triglyceride is a significant component of various natural oils and plays a crucial role in lipid metabolism and energy storage. This document details its molecular characteristics, physicochemical properties, chemical reactivity, and metabolic fate. Furthermore, it outlines standard experimental protocols for its analysis and presents key metabolic and analytical pathways through structured diagrams.

Introduction

Triglycerides are esters derived from a glycerol (B35011) backbone and three fatty acids, representing the primary form of energy storage in eukaryotes.[1][2] The specific triglyceride TG(18:1/18:1/18:2) is composed of two oleic acid (18:1) moieties and one linoleic acid (18:2) moiety.[3][4] The arrangement of these fatty acids on the glycerol backbone results in different isomers, with 1,2-dioleoyl-3-linoleoyl-sn-glycerol (B1264229) being a common form.[4] As a molecule containing both monounsaturated (oleic) and polyunsaturated (linoleic) fatty acids, its properties are of significant interest in fields ranging from food science and nutrition to drug delivery and metabolic research. Understanding its physical characteristics, such as solubility and melting point, and its chemical reactivity, particularly its susceptibility to oxidation, is critical for its application and study.

Physical and Chemical Properties

The physicochemical properties of TG(18:1/18:1/18:2) are determined by its large, nonpolar structure. It is a hydrophobic molecule, practically insoluble in water, and relatively neutral.[5]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of TG(18:1/18:1/18:2).

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₅₇H₁₀₂O₆ | [6] |

| Molecular Weight | 883.42 g/mol | [6] |

| IUPAC Name | [2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] (9Z,12Z)-octadeca-9,12-dienoate | [4] |

| Physical State | Liquid at room temperature | Inferred from fatty acid composition[7] |

| Melting Point | Below 0°C (Estimated) | Inferred from unsaturated nature[8][9] |

| Boiling Point | Decomposes at high temperatures before boiling | General property of triglycerides |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, chloroform, diethyl ether), partially soluble in ethanol. |[5][8][10][11] |

Table 2: Chemical and Reactivity Properties

| Property | Description | Reference(s) |

|---|---|---|

| Structure | A glycerol backbone esterified with two oleic acid chains and one linoleic acid chain. | [4][5] |

| Hydrolysis | Can be hydrolyzed chemically (saponification) or enzymatically (by lipases) to yield glycerol and its constituent fatty acids (two oleic, one linoleic). | [12][13][14] |

| Oxidation Stability | Susceptible to oxidation due to the presence of double bonds in the fatty acid chains, particularly the linoleic acid moiety. Linoleic acid is significantly more prone to oxidation than oleic acid. | |

Chemical Reactivity

Hydrolysis

Hydrolysis of TG(18:1/18:1/18:2) cleaves the ester bonds, releasing glycerol and the constituent fatty acids. This process is fundamental to its digestion and metabolism.

-

Enzymatic Hydrolysis : In biological systems, enzymes called lipases, such as pancreatic lipase (B570770) and lipoprotein lipase, catalyze this reaction.[13][15] This is the first step in the absorption of dietary fats and the mobilization of stored fat.[16]

-

Chemical Hydrolysis : Under alkaline conditions (saponification), triglycerides are hydrolyzed to glycerol and fatty acid salts (soaps). Acid-catalyzed hydrolysis also achieves this breakdown.

Caption: Enzymatic hydrolysis of TG(18:1/18:1/18:2).

Oxidation

The unsaturated fatty acid chains, particularly the linoleic acid with its two double bonds, make TG(18:1/18:1/18:2) susceptible to oxidation. The relative oxidation rate of linoleic acid is many times higher than that of oleic acid. Oxidation can be initiated by factors like heat, light, and metal ions, leading to the formation of hydroperoxides, which can then break down into a variety of secondary oxidation products like aldehydes and ketones. This process is relevant to the shelf-life of oils containing this triglyceride and has physiological implications, as oxidized lipids can contribute to cellular stress.[17]

Experimental Protocols

The characterization and quantification of TG(18:1/18:1/18:2) typically involve chromatographic separation coupled with mass spectrometry detection.

Protocol: Analysis by LC-MS/MS

This protocol outlines a standard method for the identification and relative quantification of TG(18:1/18:1/18:2) in a lipid extract from a biological sample.

-

Lipid Extraction :

-

Homogenize the tissue or fluid sample.

-

Perform a lipid extraction using a solvent system such as chloroform:methanol (2:1, v/v), a method originally described by Folch et al.

-

Evaporate the organic solvent under a stream of nitrogen to obtain the total lipid extract.

-

Reconstitute the dried extract in a suitable solvent for injection, such as methanol/isopropanol (B130326).

-

-

Chromatographic Separation :

-

Utilize a High-Performance Liquid Chromatography (HPLC) system with a C18 reversed-phase column.[18]

-

Employ a gradient elution mobile phase. For example, a gradient of acetonitrile (B52724) and isopropanol with a small percentage of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[19]

-

The gradient is designed to separate different lipid classes and then resolve individual triglyceride species based on their carbon number and degree of unsaturation.

-

-

Mass Spectrometry Detection :

-

Couple the HPLC eluent to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source, typically operating in positive ion mode.[20][21]

-

Identification : Identify TG(18:1/18:1/18:2) by its specific precursor ion (e.g., [M+NH₄]⁺ at m/z 900.8) and its characteristic product ions generated through collision-induced dissociation (CID). Neutral loss scans corresponding to the loss of oleic and linoleic acids can confirm the fatty acid composition.

-

Quantification : Perform relative or absolute quantification using multiple reaction monitoring (MRM) or by integrating the peak area of the precursor ion chromatogram.[21] An internal standard (a non-endogenous triglyceride) should be used to correct for extraction and ionization variability.

-

References

- 1. longdom.org [longdom.org]

- 2. Lipid | Definition, Structure, Examples, Functions, Types, & Facts | Britannica [britannica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 1,2-Dioleoyl-3-linoleoyl-sn-glycerol | C57H102O6 | CID 25240371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Milk Composition Database: Showing metabocard for TG(18:1(9Z)/18:1(9Z)/18:2(9Z,12Z))[iso3] (BMDB0005455) [mcdb.ca]

- 6. GSRS [precision.fda.gov]

- 7. Triglyceride - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. vitroscient.com [vitroscient.com]

- 15. Overview of Lipid Metabolism - Endocrine and Metabolic Disorders - MSD Manual Professional Edition [msdmanuals.com]

- 16. louisville.edu [louisville.edu]

- 17. Dietary oxidized linoleic acid lowers triglycerides via APOA5/APOClll dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methods for the analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Dietary triacylglycerol hydroperoxide is not absorbed, yet it induces the formation of other triacylglycerol hydroperoxides in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Triglyceride (TAG) Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 21. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples | Springer Nature Experiments [experiments.springernature.com]

The Pivotal Role of Mixed-Acid Triacylglycerols in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mixed-acid triacylglycerols (TAGs), once considered inert energy storage molecules, are now recognized as critical players in a multitude of cellular processes. Their intricate composition, featuring a glycerol (B35011) backbone esterified to three distinct fatty acids, dictates their metabolic fate and functional specificity. This technical guide delves into the core functions of mixed-acid TAGs in cellular metabolism, exploring their synthesis, storage, and degradation. We will examine their roles in energy homeostasis, cellular signaling, and membrane biology, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. This document aims to provide a comprehensive resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development, fostering a deeper understanding of the multifaceted nature of these complex lipids.

Introduction

Triacylglycerols (TAGs) are the primary form of energy storage in most eukaryotic organisms.[1] While simple TAGs contain three identical fatty acids, the vast majority of naturally occurring TAGs are mixed-acid TAGs, containing a combination of saturated, monounsaturated, and polyunsaturated fatty acids of varying chain lengths.[1] This heterogeneity is not random; rather, it is a tightly regulated feature that endows mixed-acid TAGs with specific physical and chemical properties, influencing their roles in cellular metabolism far beyond simple energy provision.

The specific arrangement of fatty acids on the glycerol backbone, known as stereospecificity, further contributes to the functional diversity of mixed-acid TAGs.[2] This guide will explore the profound implications of this structural complexity on cellular function.

Synthesis and Storage of Mixed-Acid Triacylglycerols

The synthesis of mixed-acid TAGs is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum. The specific fatty acid composition of newly synthesized TAGs is determined by the substrate availability and the selectivity of the enzymes involved in the Kennedy pathway.

The Kennedy Pathway: A Stepwise Acylation

The primary pathway for TAG synthesis is the de novo or Kennedy pathway. This process involves the sequential acylation of a glycerol-3-phosphate backbone.

Diagram: The Kennedy Pathway for Mixed-Acid Triacylglycerol Synthesis

Caption: Stepwise synthesis of mixed-acid TAGs via the Kennedy pathway.

The enzymes Glycerol-3-phosphate acyltransferase (GPAT) and 1-acylglycerol-3-phosphate acyltransferase (AGPAT) exhibit substrate specificity, preferentially incorporating certain fatty acyl-CoAs at the sn-1 and sn-2 positions, respectively.[3] Phosphatidic acid phosphatase (PAP) then removes the phosphate (B84403) group to yield diacylglycerol (DAG). Finally, Diacylglycerol acyltransferase (DGAT) catalyzes the final acylation step, with DGAT1 and DGAT2 also showing distinct fatty acid preferences. This enzymatic selectivity is a key determinant of the final mixed-acid composition of the TAG molecule.

Lipid Droplets: Dynamic Storage Organelles

Once synthesized, mixed-acid TAGs are packaged into lipid droplets (LDs), which are dynamic organelles consisting of a neutral lipid core surrounded by a phospholipid monolayer and a unique proteome. The composition of mixed-acid TAGs within LDs can influence their size, stability, and interaction with other organelles. For instance, a higher proportion of unsaturated fatty acids can increase the fluidity of the LD core.

Mobilization and Catabolism of Mixed-Acid Triacylglycerols

The breakdown of stored mixed-acid TAGs, a process known as lipolysis, is critical for providing fatty acids as energy substrates and signaling molecules. This process is catalyzed by a series of lipases with distinct substrate and positional specificities.

The Lipolytic Cascade

Lipolysis is initiated by Adipose Triglyceride Lipase (B570770) (ATGL), which preferentially hydrolyzes the ester bond at the sn-1 or sn-3 position of TAGs, releasing a free fatty acid and generating a diacylglycerol.[4] Hormone-Sensitive Lipase (HSL) then acts on the diacylglycerol, and finally, Monoglyceride Lipase (MGL) completes the breakdown to glycerol and a third fatty acid.[4]

Diagram: The Lipolytic Cascade

Caption: Sequential hydrolysis of mixed-acid TAGs by lipases.

The specificity of these lipases for different fatty acids and their positions on the glycerol backbone ensures a controlled release of specific fatty acid species, which can then be utilized for distinct metabolic purposes.[5]

Functional Roles of Mixed-Acid Triacylglycerols

The diverse composition of mixed-acid TAGs underpins their involvement in a wide array of cellular functions.

Energy Metabolism

The primary function of TAGs is to serve as a dense energy reserve. The fatty acids released during lipolysis can undergo β-oxidation to produce ATP. The specific fatty acid composition of a mixed-acid TAG influences its energy yield and the rate at which it can be mobilized.

Signaling Roles

While TAGs themselves are not typically considered signaling molecules, the products of their hydrolysis, particularly specific fatty acids, are potent signaling mediators.[6] For example, polyunsaturated fatty acids released from mixed-acid TAGs can serve as precursors for the synthesis of eicosanoids and other lipid messengers that regulate inflammation, immune responses, and other physiological processes.

Membrane Biology

The fatty acids derived from the turnover of mixed-acid TAGs are essential for the synthesis and remodeling of cellular membranes. The incorporation of different fatty acids into phospholipids (B1166683) influences membrane fluidity, curvature, and the function of membrane-associated proteins.[7] There is also evidence to suggest that TAGs can directly interact with phospholipid bilayers, potentially influencing membrane structure and stability.[4][8]

Quantitative Data on Mixed-Acid Triacylglycerols

The precise composition of mixed-acid TAGs varies significantly between different tissues and cell types, reflecting their specialized metabolic functions.

Table 1: Fatty Acid Composition of Triacylglycerols in Human Adipose Tissue

| Fatty Acid | Mean Percentage (%) | Range (%) |

| Myristic acid (14:0) | 3.2 | 2.5 - 4.0 |

| Palmitic acid (16:0) | 23.5 | 20.0 - 27.0 |

| Palmitoleic acid (16:1) | 5.8 | 4.0 - 8.0 |

| Stearic acid (18:0) | 5.5 | 4.0 - 7.0 |

| Oleic acid (18:1) | 46.8 | 42.0 - 51.0 |

| Linoleic acid (18:2) | 10.2 | 8.0 - 13.0 |

| Other | 5.0 | 3.0 - 7.0 |

Data represents typical values and can vary based on diet and genetic factors.

Experimental Protocols

The analysis of mixed-acid TAGs presents a significant analytical challenge due to their complexity and the presence of numerous positional isomers. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is a powerful technique for their detailed characterization.

Protocol: Analysis of Mixed-Acid Triacylglycerol Positional Isomers by HPLC-MS/MS

This protocol outlines a general workflow for the separation and identification of mixed-acid TAG positional isomers from a biological sample.

Diagram: Experimental Workflow for Mixed-Acid TAG Analysis

Caption: A typical workflow for the analysis of mixed-acid TAGs.

1. Sample Preparation and Lipid Extraction:

-

Homogenize the biological sample (e.g., tissue or cultured cells) in a suitable buffer.

-

Extract total lipids using a modified Folch method with a chloroform:methanol (2:1, v/v) mixture.[9]

-

Wash the organic phase with a saline solution to remove non-lipid contaminants.

-

Dry the lipid extract under a stream of nitrogen.

2. Triacylglycerol Fractionation:

-

Isolate the TAG fraction from the total lipid extract using solid-phase extraction (SPE) with a silica-based sorbent.

-

Elute neutral lipids, including TAGs, with a non-polar solvent.

3. HPLC Separation:

-

Reconstitute the TAG fraction in a suitable solvent for HPLC analysis.

-

Inject the sample onto a reversed-phase C18 or a specialized chiral column for the separation of positional isomers.[10]

-

Employ a gradient elution program with a mobile phase typically consisting of acetonitrile, isopropanol, and water.

4. Mass Spectrometry Analysis:

-

Couple the HPLC system to a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquire data in positive ion mode.

-

Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the eluting TAG species. The fragmentation of the [M+NH4]+ or [M+Na]+ adducts can provide information on the fatty acid composition and their positions on the glycerol backbone.

5. Data Analysis:

-

Identify individual mixed-acid TAG species based on their retention times and characteristic fragmentation patterns.

-

Quantify the relative abundance of different positional isomers by comparing the intensities of specific fragment ions.

Conclusion and Future Directions

The study of mixed-acid triacylglycerols has evolved from a focus on their role as simple energy depots to an appreciation of their intricate involvement in a wide range of cellular processes. The specific fatty acid composition and stereospecificity of these molecules are key determinants of their function. Advances in analytical techniques, particularly mass spectrometry, are enabling a more detailed characterization of the cellular "TAGome," paving the way for a deeper understanding of their roles in health and disease.

Future research will likely focus on elucidating the specific signaling pathways directly modulated by distinct mixed-acid TAG species, their precise roles in the biogenesis and function of lipid droplets, and their interactions with other cellular components. A comprehensive understanding of mixed-acid TAG metabolism will be crucial for the development of novel therapeutic strategies for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Determination of lipase specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. web.as.uky.edu [web.as.uky.edu]

- 7. Effects of unsaturated fatty acids and triacylglycerols on phosphatidylethanolamine membrane structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

role of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in lipidomics research

An In-depth Technical Guide to 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in Lipidomics Research

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Introduction to 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

1,2-Dioleoyl-3-linoleoyl-rac-glycerol, commonly abbreviated as OOL, is a specific triacylglycerol (TAG) molecule. Triacylglycerols are the primary form of energy storage in eukaryotes, comprising a glycerol (B35011) backbone esterified to three fatty acids.[1][2] In OOL, the sn-1 and sn-2 positions of the glycerol backbone are occupied by oleic acid (18:1), while the sn-3 position is occupied by linoleic acid (18:2).[3][4][5][6] This specific arrangement of fatty acids gives it distinct chemical properties and biological relevance.

Found in various natural sources, particularly seed and vegetable oils like olive, sesame, and pumpkin seed oil, OOL serves as a significant component of dietary fats.[3][6][7] In the context of lipidomics, OOL is not only a subject of study within the broader triacylglycerol lipid class but also serves as a critical reference standard for the accurate identification and quantification of TAGs in complex biological and food samples.[8][9] The precise characterization of individual TAG species like OOL is vital for understanding lipid metabolism, its dysregulation in disease, and for quality control in the food and pharmaceutical industries.[10][11]

Physicochemical Properties

A clear understanding of the physicochemical properties of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol is fundamental for its application in research. These details are crucial for designing experiments, preparing standards, and interpreting analytical data.

| Property | Value | Source(s) |

| Formal Name | 9Z,12Z-octadecadienoic acid 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester | [3][12] |

| Synonyms | OOL, TG(18:1/18:1/18:2), TG(54:4) | [3][13] |

| CAS Number | 2190-20-7 | [3][12] |

| Molecular Formula | C₅₇H₁₀₂O₆ | [3][12][13] |

| Molecular Weight | 883.4 g/mol | [3][13] |

| Physical Form | Liquid | [14] |

| Purity | ≥95% - 97% (TLC) | [3][14] |

| Storage Temperature | -20°C | [3][14] |

| Solubility | DMF: 10 mg/ml, Ethanol: 10 mg/ml | [3] |

The Role of Triacylglycerols in Cellular Signaling

While triacylglycerols like OOL are primarily known for their role in energy storage, they are also deeply integrated into cellular signaling networks, largely through their metabolic byproducts.[1][15] The synthesis and degradation of TAGs produce critical lipid intermediates such as diacylglycerol (DAG) and free fatty acids (FFAs), which act as potent second messengers and signaling molecules.[1][15]

The hydrolysis of TAGs is catalyzed by lipases like adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL).[1] This process releases DAG and FFAs.

-

Diacylglycerol (DAG): DAG is a well-established activator of Protein Kinase C (PKC) isoforms.[1] Upon activation, PKC phosphorylates a multitude of downstream protein targets, thereby modulating a wide range of cellular processes including cell growth, differentiation, and apoptosis.

-

Free Fatty Acids (FFAs): The fatty acids released from TAG hydrolysis, such as oleic and linoleic acid, can act as signaling molecules themselves.[16] They can activate nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism.[1][16]

The dysregulation of TAG metabolism can lead to an accumulation of these signaling intermediates, which has been linked to conditions such as insulin (B600854) resistance and cardiovascular disease.[1]

Visualizing the Signaling Cascade

The following diagrams illustrate the key signaling pathways initiated by the metabolic products of triacylglycerols.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. What is Triacylglycerol? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 3. caymanchem.com [caymanchem.com]

- 4. ebiohippo.com [ebiohippo.com]

- 5. 1,2-Dioleoyl-3-linoleoyl-rac-glycerol, 2190-20-7 | BroadPharm [broadpharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Cas 2190-20-7,1 2-DIOLEOYL-3-LINOLEOYL-RAC-GLYCEROL (C | lookchem [lookchem.com]

- 8. 1,2-Dioleoyl-3-stearoylglycerol | 2410-28-8 | Benchchem [benchchem.com]

- 9. Buy 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol | 2190-21-8 [smolecule.com]

- 10. benchchem.com [benchchem.com]

- 11. Structural Analysis of Triacylglycerols by Using a MALDI-TOF/TOF System with Monoisotopic Precursor Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. 1,2-Dioleoyl-3-linoleoyl-sn-glycerol | C57H102O6 | CID 25240371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 1,2-Dioleoyl-3-linoleoyl-rac-glycerol liquid, 97% (TLC) | 2190-20-7 [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. Dietary triglycerides as signaling molecules that influence reward and motivation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOG)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical overview of the primary biosynthetic pathway for triacylglycerols (TGs), with a specific focus on the formation of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOG). OOG is a specific triacylglycerol containing oleic acid at the sn-1 and sn-2 positions and linoleic acid at the sn-3 position, commonly found in various vegetable and seed oils.[1][2][3][4] The guide details the enzymatic steps of the Kennedy pathway, presents available quantitative data on enzyme kinetics, outlines experimental protocols for enzyme characterization, and includes visualizations of the metabolic and experimental workflows.

The Core Biosynthesis Pathway: The Kennedy Pathway

The vast majority of triacylglycerol synthesis in eukaryotes occurs via the sn-glycerol-3-phosphate or Kennedy pathway, first described in the 1950s.[5] This pathway involves a series of four enzymatic reactions that sequentially build the triacylglycerol molecule from a glycerol (B35011) backbone and fatty acyl-CoAs. The synthesis of OOG follows this canonical pathway, with the specificity of the resulting molecule being determined by the substrate preferences of the acyltransferase enzymes involved.

The pathway proceeds as follows:

-

Initial Acylation: The pathway begins with sn-glycerol-3-phosphate (G3P), which is primarily derived from the glycolysis intermediate dihydroxyacetone phosphate (B84403) (DHAP) or through the phosphorylation of glycerol.[5][6] The enzyme Glycerol-3-phosphate Acyltransferase (GPAT) catalyzes the transfer of an acyl group from a fatty acyl-CoA molecule to the sn-1 position of G3P, forming lysophosphatidic acid (LPA).[5][7][8] For OOG synthesis, this first acyl group is oleic acid, supplied by oleoyl-CoA.

-

Second Acylation: The newly formed lysophosphatidic acid is then acylated at the sn-2 position by 1-Acylglycerol-3-phosphate Acyltransferase (AGPAT) , also known as lysophosphatidic acid acyltransferase (LPAAT).[7][8][9] This reaction yields phosphatidic acid (PA). In the synthesis of OOG, a second molecule of oleoyl-CoA serves as the acyl donor.

-

Dephosphorylation: Phosphatidic acid, a key intermediate in all glycerolipid biosynthesis, is dephosphorylated by the enzyme Phosphatidic Acid Phosphatase (PAP) , also known as lipin.[5][7] This step removes the phosphate group from the sn-3 position, producing sn-1,2-diacylglycerol (DAG). For OOG, this intermediate is 1,2-dioleoyl-glycerol.

-

Final Acylation: The final and committed step in triacylglycerol synthesis is catalyzed by Acyl-CoA:Diacylglycerol Acyltransferase (DGAT) .[7][10] This enzyme esterifies the final fatty acyl-CoA to the free hydroxyl group at the sn-3 position of the DAG molecule. To form OOG, linoleoyl-CoA is utilized as the substrate, resulting in the final product, 1,2-Dioleoyl-3-linoleoyl-rac-glycerol.

References

- 1. ebiohippo.com [ebiohippo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 1,2-Dioleoyl-3-linoleoyl-rac-glycerol | CAS 2190-20-7 | Cayman Chemical | Biomol.com [biomol.com]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. Glyceroneogenesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Isomeric Purity of Synthetic 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, analysis, and isomeric purity considerations for synthetic 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL). Understanding and controlling the isomeric purity of this triacylglycerol (TAG) is critical for its application in research and pharmaceutical development, as different isomers can exhibit distinct physical, chemical, and biological properties.

Introduction to Isomeric Forms of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

1,2-Dioleoyl-3-linoleoyl-rac-glycerol, a triacylglycerol with oleic acid at the sn-1 and sn-2 positions and linoleic acid at the sn-3 position, can exist in several isomeric forms that can impact its functionality.[1] The primary isomers of concern are regioisomers and enantiomers.

-

Regioisomers: These isomers differ in the positional distribution of the fatty acids on the glycerol (B35011) backbone. For a TAG with two oleic acid and one linoleic acid moiety, the main regioisomers are 1,2-Dioleoyl-3-linoleoyl-glycerol (OOL) and 1,3-Dioleoyl-2-linoleoyl-glycerol (OLO).

-

Enantiomers: Due to the chiral center at the sn-2 position of the glycerol backbone, OOL exists as a racemic mixture of two enantiomers: 1,2-Dioleoyl-3-linoleoyl-sn-glycerol and 2,3-Dioleoyl-1-linoleoyl-sn-glycerol.

The precise control and analysis of these isomers are paramount for ensuring the quality, consistency, and efficacy of products containing synthetic OOL.

Synthesis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

A common and effective method for the synthesis of specific triacylglycerols like OOL is a chemoenzymatic approach. This strategy offers high regioselectivity, minimizing the formation of unwanted side products. A plausible synthetic route is outlined below.

Chemoenzymatic Synthesis Protocol

This protocol involves the use of a regioselective lipase (B570770) to control the esterification of the glycerol backbone.

Materials:

-

Glycerol

-

Oleic acid

-

Linoleic acid

-

Immobilized sn-1,3 specific lipase (e.g., from Rhizomucor miehei)

-

Molecular sieves (for dehydration)

-

Organic solvents (e.g., hexane, acetone)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Esterification of sn-1 and sn-3 positions: React glycerol with an excess of oleic acid in a solvent-free system or in an organic solvent like hexane. Add the immobilized sn-1,3 specific lipase and molecular sieves. The reaction is typically carried out at a controlled temperature (e.g., 40-60°C) with constant stirring. The lipase will selectively acylate the sn-1 and sn-3 positions with oleic acid, forming 1,3-dioleoylglycerol.

-

Purification of 1,3-dioleoylglycerol: After the reaction, the enzyme is filtered off. The reaction mixture is then purified by silica gel column chromatography to isolate the 1,3-dioleoylglycerol from unreacted starting materials and byproducts.

-

Esterification of the sn-2 position: The purified 1,3-dioleoylglycerol is then reacted with linoleic acid in the presence of a suitable chemical catalyst (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP)) or a non-specific lipase to acylate the free sn-2 hydroxyl group.

-

Final Purification: The resulting 1,2-Dioleoyl-3-linoleoyl-rac-glycerol is purified from the reaction mixture using silica gel column chromatography to yield the final product.

Note: The primary isomeric impurity expected from this synthesis would be the regioisomer 1,3-Dioleoyl-2-linoleoyl-glycerol (OLO) if the initial enzymatic step is not completely selective or if acyl migration occurs.

Analytical Methodologies for Isomeric Purity Assessment

A combination of chromatographic and spectroscopic techniques is employed to determine the isomeric purity of synthetic OOL.

Regioisomeric Purity Analysis

3.1.1. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Reversed-phase HPLC (RP-HPLC) coupled with mass spectrometry is a powerful tool for the separation and identification of TAG regioisomers.[2]

Experimental Protocol: RP-HPLC-MS/MS for OOL/OLO Separation

-

HPLC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Controlled, typically between 20°C and 40°C.

-

Detector: A mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source capable of MS/MS fragmentation.

-

Sample Preparation: Dissolve the synthetic OOL sample in the initial mobile phase or a suitable organic solvent at a concentration of 1-5 mg/mL and filter through a 0.2 µm filter.

Expected Results:

While OOL and its regioisomer OLO have the same mass, they can often be separated by RP-HPLC due to subtle differences in their polarity and shape. Mass spectrometry provides definitive identification through fragmentation analysis (MS/MS). The fragmentation of the protonated molecule [M+H]⁺ will result in the loss of fatty acid chains. For OOL, the loss of oleic acid from the sn-1 or sn-3 positions is generally more favorable, leading to a more intense fragment ion corresponding to [M+H - C₁₈H₃₄O₂]⁺ compared to the loss of linoleic acid.[2]

Table 1: Expected HPLC-MS/MS Data for Regioisomer Analysis

| Isomer | Expected Retention Time | Precursor Ion (m/z) | Key Fragment Ion | Expected Relative Intensity of Fragment Ion |

| 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL) | t₁ | 883.7 | [M+H - C₁₈H₃₄O₂]⁺ | High |

| [M+H - C₁₈H₃₂O₂]⁺ | Low | |||

| 1,3-Dioleoyl-2-linoleoyl-rac-glycerol (OLO) | t₂ (t₂ > t₁) | 883.7 | [M+H - C₁₈H₃₄O₂]⁺ | High |

| [M+H - C₁₈H₃₂O₂]⁺ | Very Low |

Note: Absolute retention times and fragment ion intensities can vary depending on the specific instrumentation and conditions.

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy can be used to determine the positional distribution of fatty acids on the glycerol backbone. The chemical shifts of the carbonyl carbons of the fatty acids are sensitive to their position (sn-1,3 vs. sn-2).

Experimental Protocol: ¹³C NMR for Regioisomeric Analysis

-

Spectrometer: A high-field NMR spectrometer (e.g., 125 MHz for ¹³C).

-

Solvent: Deuterated chloroform (B151607) (CDCl₃).

-

Quantitative Conditions: Use of a relaxation agent (e.g., chromium(III) acetylacetonate) and a long relaxation delay (D1) to ensure full relaxation of the carbonyl carbons for accurate integration.

Expected Results:

The carbonyl carbons of the fatty acids at the sn-1,3 positions resonate at a slightly different chemical shift compared to the carbonyl carbon at the sn-2 position. By integrating the respective signals, the ratio of OOL to OLO can be determined.

Table 2: Expected ¹³C NMR Chemical Shifts for Regioisomer Analysis

| Carbonyl Carbon Position | Expected Chemical Shift Range (ppm) |

| sn-1,3 | ~173.2 |

| sn-2 | ~172.8 |

Note: Exact chemical shifts can vary depending on the solvent and other experimental conditions.

Enantiomeric Purity Analysis

3.2.1. Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is the most direct method for separating and quantifying the enantiomers of OOL. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Experimental Protocol: Chiral HPLC for Enantiomeric Analysis

-

HPLC System: A standard HPLC system.

-

Column: A chiral column, such as one based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H).

-

Mobile Phase: A mixture of non-polar (e.g., hexane) and polar (e.g., isopropanol) solvents.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detector: A UV detector or an evaporative light scattering detector (ELSD).

-

Sample Preparation: Dissolve the synthetic OOL sample in the mobile phase.

Expected Results:

The two enantiomers of OOL will elute at different retention times. The enantiomeric purity, often expressed as enantiomeric excess (% ee), can be calculated from the peak areas of the two enantiomers.

Table 3: Expected Chiral HPLC Data for Enantiomeric Analysis

| Enantiomer | Expected Retention Time |

| 1,2-Dioleoyl-3-linoleoyl-sn-glycerol | t₁ |

| 2,3-Dioleoyl-1-linoleoyl-sn-glycerol | t₂ (t₂ ≠ t₁) |

Note: The elution order of the enantiomers depends on the specific chiral stationary phase used.

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflows for the analysis of the isomeric purity of synthetic 1,2-Dioleoyl-3-linoleoyl-rac-glycerol.

Caption: Workflow for Regioisomeric Purity Analysis.

Caption: Workflow for Enantiomeric Purity Analysis.

Signaling Pathways

While specific signaling pathways for 1,2-Dioleoyl-3-linoleoyl-rac-glycerol have not been extensively characterized, triacylglycerols and their breakdown products, diacylglycerols and fatty acids, are known to be involved in a multitude of cellular signaling events. Diacylglycerols are well-established second messengers that activate protein kinase C (PKC), a key enzyme in many signal transduction cascades. Fatty acids themselves can also act as signaling molecules, modulating the activity of various proteins and gene expression. Further research is needed to elucidate the specific roles of OOL and its isomers in cellular signaling.

Conclusion

The isomeric purity of synthetic 1,2-Dioleoyl-3-linoleoyl-rac-glycerol is a critical quality attribute that requires careful control during synthesis and thorough characterization using advanced analytical techniques. A combination of HPLC-MS, NMR, and chiral HPLC provides a comprehensive assessment of both regioisomeric and enantiomeric purity. This in-depth understanding is essential for researchers, scientists, and drug development professionals to ensure the reliability and reproducibility of their studies and the quality of their products.

References

A Comprehensive Guide to the Solubility of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol, a prevalent triglyceride in various natural oils, across a range of common laboratory solvents. Understanding the solubility of this lipid is critical for its application in pharmaceutical formulations, drug delivery systems, and various research contexts. This document compiles quantitative and qualitative solubility data, details experimental methodologies for solubility determination, and presents a visual workflow for these procedures.

Core Data Presentation: Solubility Profile

The solubility of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol is influenced by the physicochemical properties of the solvent, including polarity and the capacity for hydrogen bonding. The following table summarizes the available quantitative and qualitative solubility data in common laboratory solvents.

| Solvent | Chemical Class | Polarity | Solubility Data | Citation |

| Dimethylformamide (DMF) | Polar Aprotic | High | 10 mg/mL | [1][2] |

| Ethanol | Polar Protic | High | 10 mg/mL | [1][2] |

| PBS:Ethanol (1:1, pH 7.2) | Aqueous/Organic Mixture | High | 500 µg/mL | [1][2] |

| Chloroform | Halogenated Alkane | Intermediate | Slightly Soluble | [3] |

| Methanol | Polar Protic | High | Slightly Soluble | [3][4][5] |

| Water | Polar Protic | Very High | Slightly Soluble | [4] |

Experimental Protocols for Solubility Determination

Accurate determination of lipid solubility is paramount for reproducible research and development. The following are detailed methodologies for key experiments used to ascertain the solubility of triglycerides like 1,2-Dioleoyl-3-linoleoyl-rac-glycerol.

Equilibrium Solubility Method for Liquid Solvents (with HPLC Quantification)

This method is suitable for determining the saturation solubility of a lipid in a liquid solvent at a specific temperature.

Materials:

-

1,2-Dioleoyl-3-linoleoyl-rac-glycerol

-

Solvent of interest (e.g., Ethanol, DMF)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or UV detector at low wavelength)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess undissolved lipid.

-

Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed. Filter the aliquot through a syringe filter appropriate for the solvent to remove any remaining particulates.

-

Quantification by HPLC:

-

Prepare a series of standard solutions of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol of known concentrations in the solvent.

-

Develop a suitable HPLC method. For triglycerides, a reversed-phase C18 column is often used with a mobile phase gradient of solvents like acetonitrile (B52724) and isopropanol. An ELSD is a common detector for non-chromophoric lipids.

-

Inject the filtered supernatant and the standard solutions into the HPLC system.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in the filtered supernatant by interpolating its peak area on the calibration curve. This concentration represents the saturation solubility.

-

Differential Scanning Calorimetry (DSC) for Solid or Semi-Solid Dispersions

DSC can be employed to estimate the solubility of a lipid within a solid or semi-solid matrix by observing the melting point depression of the matrix.[6]

Materials:

-

1,2-Dioleoyl-3-linoleoyl-rac-glycerol

-

Solid or semi-solid matrix (e.g., a polymer, wax, or another lipid)

-

Differential Scanning Calorimeter (DSC)

-

Hermetic DSC pans

Procedure:

-

Sample Preparation: Prepare a series of physical mixtures of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol and the matrix at different weight ratios.

-

DSC Analysis:

-

Accurately weigh a small amount (5-10 mg) of each mixture into a hermetic DSC pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point of the matrix.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature. The melting of the matrix will appear as an endothermic peak.

-

As the concentration of the dissolved 1,2-Dioleoyl-3-linoleoyl-rac-glycerol increases, the melting point of the matrix will decrease, and the enthalpy of fusion will also decrease.[6]

-

Plot the melting point of the matrix against the concentration of the triglyceride. The point at which the melting point no longer decreases with increasing triglyceride concentration indicates the saturation solubility.

-

Hot Stage Microscopy (HSM)

HSM is a visual method to estimate the solubility of a crystalline substance within a molten matrix.[6]

Materials:

-

1,2-Dioleoyl-3-linoleoyl-rac-glycerol

-

Solid or semi-solid matrix

-

Polarizing microscope equipped with a hot stage and temperature controller

-

Microscope slides and coverslips

Procedure:

-

Sample Preparation: Prepare mixtures of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol and the matrix at various concentrations on microscope slides.

-

Microscopic Observation:

-

Place a slide on the hot stage of the microscope.

-

Heat the sample at a controlled rate.

-

Observe the sample under polarized light as the temperature increases. Crystalline materials will appear birefringent (bright against a dark background).

-

-

Solubility Determination:

-

As the matrix melts, the 1,2-Dioleoyl-3-linoleoyl-rac-glycerol will begin to dissolve.

-

The temperature at which the last crystals of the triglyceride disappear is the saturation temperature for that specific concentration.

-

By repeating this process for different concentrations, a solubility curve can be constructed.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a lipid such as 1,2-Dioleoyl-3-linoleoyl-rac-glycerol.

Caption: A generalized workflow for determining the saturation solubility of a lipid in a solvent.

References

- 1. 1,2-Dioleoyl-3-linoleoyl-rac-glycerol | CAS 2190-20-7 | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Measuring saturation solubility in lipid excipients ⋅ Gattefossé [gattefosse.com]

stability and recommended storage conditions for OOL standard

An in-depth technical guide on the stability and recommended storage conditions for a specific chemical standard is contingent on the precise identification of the substance . The term "OOL standard" is not a universally recognized chemical identifier.

To provide a comprehensive and accurate guide that meets the detailed requirements of your request—including quantitative data, experimental protocols, and specific visualizations—it is essential to first clarify the identity of "OOL."

Possible interpretations of "OOL" could include, but are not limited to:

-

A specific drug or API: For example, Olaratumab, Olaparib, or another pharmaceutical compound where "OOL" is an internal or abbreviated designation.

-

A research chemical: A novel compound or a less common laboratory reagent.

-

An excipient or formulation component: A substance used in the manufacturing of pharmaceutical products.

-

A proprietary internal code: A designation specific to a particular organization.

Without the full name or a unique identifier (such as a CAS number) for the "OOL standard," a search for its stability and storage data cannot be effectively performed. Different chemical entities exhibit vastly different stability profiles and require specific storage conditions.

Recommendation for Proceeding:

Please provide the full chemical name or another specific identifier for the "OOL standard." Once the substance is clearly identified, a thorough technical guide can be developed, incorporating the requested data presentation, experimental methodologies, and visualizations.

Methodological & Application

Application Note: Quantification of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL) is a triacylglycerol (TAG) composed of two oleic acid molecules and one linoleic acid molecule esterified to a glycerol (B35011) backbone.[1][2] As a significant component of various vegetable oils and a key molecule in lipid metabolism, accurate quantification of OOL is crucial in fields ranging from food science to drug development and metabolic research.[2][3] This application note provides a detailed protocol for the sensitive and specific quantification of OOL in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Triacylglycerols are primarily known as energy storage molecules in animals.[4] The analysis of specific TAG species like OOL can provide valuable insights into lipid metabolism and its dysregulation in various diseases.[3] LC-MS/MS offers a powerful analytical tool for this purpose, providing high sensitivity and selectivity for the analysis of complex lipid mixtures.[5] This method utilizes Multiple Reaction Monitoring (MRM) to achieve accurate quantification.[4]

Experimental Protocols

Sample Preparation (Human Serum/Plasma)

This protocol outlines a protein precipitation method suitable for the extraction of triglycerides from human serum or plasma.

Materials:

-

Human serum or plasma sample

-

Isopropanol (B130326) (LC-MS grade)

-

Internal Standard (IS): Glyceryl trilinolenate (TG 54:9) or a stable isotope-labeled OOL standard.[4]

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Thaw the serum/plasma sample at room temperature.

-

In a 1.5 mL microcentrifuge tube, add 50 µL of the sample.

-

Add a known concentration of the internal standard.

-

Add 200 µL of cold isopropanol (4:1 ratio of isopropanol to serum).

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tube at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant containing the extracted lipids.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable solvent for analysis.

Liquid Chromatography (LC)

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1][4]

LC Conditions:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |

| Mobile Phase A | Acetonitrile/Water (60:40, v/v) with 10 mM Ammonium Formate |

| Mobile Phase B | Isopropanol/Acetonitrile (90:10, v/v) with 10 mM Ammonium Formate |

| Gradient | 0-2 min: 30% B; 2-15 min: 30-100% B; 15-18 min: 100% B; 18-18.1 min: 100-30% B; 18.1-25 min: 30% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS)

Instrumentation:

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[4]

MS/MS Conditions:

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow (Desolvation) | 800 L/hr |

| Gas Flow (Cone) | 50 L/hr |

| Collision Gas | Argon |

| MRM Transitions | See Table 1 |

Data Presentation

Table 1: MRM Transitions for 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL) and Internal Standard

| Compound | Precursor Ion [M+NH₄]⁺ (m/z) | Product Ion (m/z) | Neutral Loss | Collision Energy (eV) |

| OOL (Quantifier) | 900.8 | 618.5 | Oleic Acid (18:1) | 35 |

| OOL (Qualifier) | 900.8 | 620.5 | Linoleic Acid (18:2) | 35 |

| Internal Standard (TG 54:9) | 894.8 | 614.5 | Linolenic Acid (18:3) | 35 |

Note: The precursor ion for OOL (C₅₇H₁₀₂O₆, MW: 883.4) is the ammoniated adduct [M+NH₄]⁺.[6] The product ions are generated from the neutral loss of the fatty acid chains.[4][7]

Table 2: Quantitative Performance Characteristics

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Precision (%CV) | < 15% |

| Accuracy (%Recovery) | 85 - 115% |

Note: These values are representative and may vary depending on the specific instrumentation and matrix used.

Visualizations

Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Triglyceride Analysis Service - Creative Proteomics [creative-proteomics.com]

- 4. lcms.cz [lcms.cz]

- 5. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. benchchem.com [benchchem.com]

Application Note: High-Resolution Separation of Triacylglycerols Using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triacylglycerols (TAGs) are the primary components of natural fats and oils, serving as crucial energy storage molecules and playing significant roles in cellular metabolism.[1] The comprehensive analysis of TAG species is of paramount importance in various fields, including food science, nutrition, and the development of therapeutics targeting lipid metabolism. The immense structural diversity of TAGs, which arises from different combinations of fatty acid chain lengths, degrees of unsaturation, and positional isomerism on the glycerol (B35011) backbone, presents a considerable analytical challenge.[1] Reverse-phase high-performance liquid chromatography (RP-HPLC) has emerged as a powerful and widely adopted technique for the high-resolution separation of intact TAGs.[1][2] This method separates TAGs based on their polarity and hydrophobicity, offering a robust platform for both qualitative and quantitative analysis.[1]

This application note provides a detailed protocol for the separation and analysis of triacylglycerols using RP-HPLC, coupled with common detection methods such as Evaporative Light Scattering Detection (ELSD) and Mass Spectrometry (MS).

Principle of Separation

Reverse-phase HPLC separates molecules based on their hydrophobic character.[3] In the context of TAG analysis, a non-polar stationary phase, typically a C18 or C30 bonded silica, is used in conjunction with a polar mobile phase.[2][4] The retention of TAGs on the column is primarily determined by their "Equivalent Carbon Number" (ECN), which can be calculated as:

ECN = CN - 2 * DB

where CN is the total number of carbon atoms in the fatty acyl chains and DB is the total number of double bonds. TAGs with a higher ECN (longer chains and fewer double bonds) are more hydrophobic and thus exhibit stronger retention, leading to longer elution times. Conversely, an increase in the number of double bonds reduces the retention time.[5]

Experimental Protocols

Sample Preparation

Accurate and reproducible sample preparation is critical for reliable TAG analysis. The following protocol provides a general guideline for the extraction and preparation of TAGs from oil or fat samples.[1]

Materials:

-

Sample (e.g., vegetable oil, animal fat)

-

Isopropanol (B130326) or Chloroform:Methanol (B129727) (2:1, v/v)[1]

-

Vortex mixer

-

Centrifuge

-

0.2 µm PTFE syringe filters[1]

-

Autosampler vials

Procedure:

-

Sample Weighing: Accurately weigh a small amount of the oil or fat sample (e.g., 20 µL) into a glass tube.[1]

-

Solvent Addition: Add 10 mL of isopropanol or a 2:1 (v/v) mixture of chloroform:methanol. For direct analysis of oils, dissolving 0.5 µL of oil in 1.5 mL of methanol can also be effective.[1]

-

Dissolution: Vigorously mix the sample using a vortex mixer for 1 minute to ensure complete dissolution.[1]

-

Sonication: Place the sample in an ultrasonic bath for 5-10 minutes to facilitate complete dissolution and extraction.[1][6]

-

Dilution (if necessary): For concentrated samples, perform serial dilutions with the same solvent to bring the TAG concentration within the linear range of the detector. A starting concentration of 10 mg/mL is often used.[1]

-

Clarification: Centrifuge the sample at 10,000 x g for 5 minutes to pellet any insoluble material.[1]

-

Filtration: Carefully transfer the supernatant to an autosampler vial through a 0.2 µm PTFE syringe filter to remove any remaining particulate matter.[1]

-

Storage: The sample is now ready for injection. If not analyzed immediately, store at -20°C to prevent degradation.[1]

HPLC-ELSD Method

This method is suitable for the general profiling and quantification of TAGs.

Instrumentation and Parameters:

| Parameter | Setting |

| HPLC System | Agilent 1290 Infinity LC or equivalent |

| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size[5][7] |

| Mobile Phase A | Acetonitrile[5][8] |

| Mobile Phase B | Acetone or Isopropanol[4][5] |

| Gradient Program | Start with a higher concentration of Mobile Phase A, gradually increasing the proportion of Mobile Phase B. A typical gradient might run from 10% B to 80% B over 60 minutes. |

| Flow Rate | 1.0 - 1.5 mL/min[5][7] |

| Column Temperature | 30 - 40°C[7] |

| Injection Volume | 5 - 20 µL |

| Detector | Evaporative Light Scattering Detector (ELSD)[6][9][10] |

| ELSD Nebulizer Temp. | 40°C[11] |

| ELSD Evaporator Temp. | 40°C[11] |

| ELSD Gas Flow Rate | 1.6 SLM (Standard Liters per Minute)[11] |

HPLC-MS Method

This method provides higher sensitivity and specificity, enabling detailed structural elucidation of TAG species.

Instrumentation and Parameters:

| Parameter | Setting |

| HPLC System | UHPLC system coupled to a Mass Spectrometer |

| Column | Reversed-Phase C18, 150 mm x 2.1 mm, 2.6 µm particle size[1] |

| Mobile Phase A | Acetonitrile:Water (60:40) with 10 mM Ammonium Formate[1] |

| Mobile Phase B | Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Formate[1] |

| Gradient Program | Optimized for the specific TAG profile, typically a linear gradient from a low to high percentage of Mobile Phase B. |

| Flow Rate | 0.2 - 0.5 mL/min[1] |

| Column Temperature | 40 - 50°C |

| Injection Volume | 1 - 5 µL |

| Mass Spectrometer | Q-TOF or Triple Quadrupole |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)[1] |

| Ionization Mode | Positive |

| Scan Range | m/z 400 - 1200 |

Data Presentation

Table 1: HPLC Column Specifications for Triacylglycerol Separation

| Column Name | Stationary Phase | Length (mm) | Internal Diameter (mm) | Particle Size (µm) | Reference |

| Discovery® HS C18 | C18 | 250 | 4.6 | 5 | [7] |

| Spherisorb ODS2 | C18 | 250 | 4.6 | - | [5] |

| ZORBAX StableBond C18 | C18 | 100, 150 | 2.1 | 1.8 | [12] |

| Nucleosil 120 C-18 | C18 | 200 | 4.6 | 3 | [8] |

| Lipak | Mixed-mode | 150 | 3.2 | 5 | [11] |

Table 2: Example Mobile Phase Gradients for Triacylglycerol Separation

| Method | Mobile Phase A | Mobile Phase B | Gradient Program | Flow Rate (mL/min) | Reference |

| General Purpose | Acetonitrile | Acetone | 0-50 min: 0-35% B; 50-70 min: 35% B; 70-145 min: 35-80% B; 145-155 min: 80% B | 1.0 | [8] |

| Soybean Oil Analysis | Acetonitrile | Acetone | Isocratic (40:60 A:B) | 1.5 | [7] |

| Milk Fat Analysis | Acetonitrile | Chloroform | Binary gradient | - | [2] |

| TAG Standards Mix | Methanol/Ethanol (50/50) with 10mM AmFm, 0.05% FA | Ethanol with 10mM AmFm, 0.05% FA | 0-10 min: 0-100% B | 0.5 | [11] |

Mandatory Visualization

Caption: Workflow for triacylglycerol analysis by RP-HPLC.

References

- 1. benchchem.com [benchchem.com]

- 2. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. benchchem.com [benchchem.com]

- 5. aocs.org [aocs.org]

- 6. researchgate.net [researchgate.net]

- 7. Chromatogram Detail [sigmaaldrich.com]

- 8. lib3.dss.go.th [lib3.dss.go.th]

- 9. Rapid Detection and Quantification of Triacylglycerol by HPLC–ELSD in Chlamydomonas reinhardtii and Chlorella Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]

- 12. youngin.com [youngin.com]

Application Notes and Protocols for the Enzymatic Hydrolysis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL) is a mixed-acid triglyceride containing two oleic acid moieties at the sn-1 and sn-2 positions and a linoleic acid moiety at the sn-3 position.[1][2] The enzymatic hydrolysis of such triglycerides is a fundamental process in lipid metabolism and has significant implications in drug delivery, nutrition, and the development of therapeutics targeting lipid-modifying enzymes. Pancreatic lipase (B570770) (EC 3.1.1.3) is the primary enzyme responsible for the digestion of dietary fats, catalyzing the hydrolysis of triglycerides at the sn-1 and sn-3 positions.[3] This application note provides a detailed protocol for the enzymatic hydrolysis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol using porcine pancreatic lipase, followed by the analysis of the hydrolysis products.

Signaling Pathway: Enzymatic Hydrolysis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

The enzymatic hydrolysis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol by pancreatic lipase is a sequential process. The lipase, being sn-1,3 specific, initially cleaves the ester bonds at the sn-1 and sn-3 positions. In the case of OOL, this results in the release of one molecule of oleic acid and one molecule of linoleic acid, yielding a 2-oleoyl-glycerol (a monoglyceride).

References

Application Notes and Protocols for Triacylglycerol Analysis from Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacylglycerols (TAGs) are the primary form of energy storage in eukaryotes and play a crucial role in metabolism. The accurate quantification of TAGs in plasma is essential for understanding various physiological and pathological states, including cardiovascular disease, metabolic syndrome, and the efficacy of therapeutic interventions. This document provides detailed protocols for the preparation of plasma samples for TAG analysis, covering lipid extraction, separation, and subsequent quantification.

I. Lipid Extraction from Plasma

The initial and most critical step in plasma TAG analysis is the efficient extraction of lipids from the complex plasma matrix. The choice of method depends on the downstream analytical technique and the specific research question.

A. Biphasic Solvent Extraction Methods

Biphasic extraction methods are considered the gold standard for total lipid extraction due to their high efficiency. These methods utilize a mixture of polar and non-polar solvents to partition lipids into an organic phase, leaving proteins and other polar molecules in the aqueous phase.

The Folch method is a widely used technique for total lipid extraction.[1] It is based on the partitioning of lipids in a biphasic mixture of chloroform (B151607) and methanol.[2]

Protocol:

-

To 100 µL of plasma, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Vortex the mixture vigorously for 15-20 seconds.

-

Add 400 µL of 0.9% NaCl solution and vortex again.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

-

Dry the collected organic phase under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a suitable solvent for downstream analysis.

The Bligh-Dyer method is a modification of the Folch method that uses a different solvent-to-sample ratio and is particularly suitable for samples with high water content.[3][4]

Protocol:

-

To 1 mL of plasma, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.[3][5]

-

Vortex for 10-15 minutes.[3]

-

Add 1.25 mL of chloroform and mix for 1 minute.[3]

-

Add 1.25 mL of water and mix for another minute.[3]

-

Centrifuge at 1,000 x g for 5 minutes to separate the phases.[5]

-

Collect the lower chloroform phase containing the lipids.[3]

-

Dry the extract under nitrogen and reconstitute as needed.

B. Monophasic Solvent Extraction Methods

Single-phase extraction methods offer a simpler and faster workflow, though they may be less efficient for non-polar lipids like TAGs compared to biphasic methods.[6]

This method is suitable for high-throughput applications and is compatible with subsequent liquid chromatography-mass spectrometry (LC-MS/MS) analysis.[7]

Protocol:

-

To 10 µL of plasma, add 100 µL of a 1:1 (v/v) 1-butanol:methanol solution containing internal standards.[7]

-

Vortex thoroughly.

-

Centrifuge to pellet any precipitated proteins.

-

The supernatant containing the extracted lipids can be directly used for LC-MS/MS analysis.[7]

Comparison of Lipid Extraction Methods

| Method | Key Advantages | Key Disadvantages | Typical TAG Recovery |

| Folch | High extraction efficiency for a broad range of lipids.[8] | Use of chloroform, a toxic solvent. | High |

| Bligh-Dyer | Suitable for samples with high water content.[3] | Also uses chloroform. | High |

| 1-Butanol/Methanol | High-throughput, no drying and reconstitution steps required.[7] | May have lower recovery for non-polar lipids compared to biphasic methods.[6] | Good, with strong correlation to the Folch method (R² = 0.976 for all lipids).[7] |

II. Isolation of Triacylglycerols

For specific analysis of TAGs, it is often necessary to separate them from other lipid classes, particularly phospholipids, which can interfere with quantification.

Solid-Phase Extraction (SPE)

SPE is a rapid and efficient method for isolating lipid classes.[9][10][11][12] Aminopropyl silica (B1680970) columns are commonly used for this purpose.[9][10][11]

Protocol:

-

Condition an aminopropyl silica SPE cartridge (e.g., 100 mg) by washing with 2 mL of hexane.

-

Dissolve the dried lipid extract from the initial extraction in a small volume of chloroform (e.g., 200 µL).

-

Load the sample onto the SPE cartridge.

-

Wash the column with 2 mL of chloroform to elute neutral lipids like cholesterol esters.

-

Elute the triacylglycerols with 2 mL of a 98:2 (v/v) chloroform:acetone mixture.

-

Collect the eluate containing the purified TAGs.

-

Dry the eluate under nitrogen for subsequent analysis.

A study by Burdge et al. (2000) reported a recovery of 86.8% (SD 4.9) for TAGs from plasma using a combined chloroform-methanol extraction and SPE method.[9][10][11]

III. Quantification of Triacylglycerols

Following extraction and purification, TAGs can be quantified using various analytical techniques.

A. Mass Spectrometry-Based Methods

Mass spectrometry (MS) coupled with either gas chromatography (GC) or liquid chromatography (LC) offers high sensitivity and specificity for the detailed analysis of individual TAG species.[13][14]

-

GC-MS: Requires derivatization of fatty acids to fatty acid methyl esters (FAMEs) after hydrolysis of TAGs. Provides detailed fatty acid composition.

-

LC-MS/MS: Allows for the analysis of intact TAG molecules, providing information on the molecular species.[15][16][17] Multiple reaction monitoring (MRM) can be used for targeted quantification.[16][17]

B. Enzymatic Assays

Enzymatic assays are a common, high-throughput method for quantifying total TAG content.[18] These assays are available in colorimetric and fluorometric formats.[18][19]

Principle:

-

Lipase (B570770) hydrolyzes TAGs to glycerol (B35011) and free fatty acids.

-

Glycerol is then measured through a series of coupled enzymatic reactions that produce a detectable signal (color or fluorescence).[18]

General Protocol (based on commercial kits):

-

Reconstitute the dried lipid extract in the assay buffer provided in the kit.

-

Add the lipase solution and incubate to allow for TAG hydrolysis.

-

Add the reaction mix containing the enzymes for glycerol detection and the probe.

-

Incubate to allow for color or fluorescence development.

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

Calculate the TAG concentration based on a standard curve generated with known concentrations of a TAG standard.

It is important to run a parallel sample without the lipase to correct for any endogenous free glycerol in the plasma.

Experimental Workflows

Caption: General workflow for plasma triacylglycerol analysis.

Signaling Pathway Context

The analysis of plasma TAGs is often performed in the context of understanding lipid metabolism and its dysregulation. The diagram below illustrates a simplified overview of TAG metabolism.

Caption: Simplified pathway of TAG metabolism and transport.

References

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]

- 3. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]

- 4. scribd.com [scribd.com]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Mammalian Cell- and Plasma-Based Lipidomics Studies | NIST [nist.gov]